molecular formula C9H6Cl2O2 B1301061 1-(3,5-Dichlorophenyl)propane-1,2-dione CAS No. 386715-49-7

1-(3,5-Dichlorophenyl)propane-1,2-dione

Cat. No.: B1301061
CAS No.: 386715-49-7
M. Wt: 217.05 g/mol
InChI Key: WWMMJQWHEMLODX-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)propane-1,2-dione is an organic compound with the molecular formula C9H6Cl2O2 It is characterized by the presence of two chlorine atoms attached to the phenyl ring and a propane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)propane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)propane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone moiety into alcohols or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3,5-Dichlorophenyl)propane-1,2-dione has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,5-Dichlorophenyl)propane-1,2-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)propane-1,2-dione: This compound has a similar structure but with only one chlorine atom on the phenyl ring.

    1-(4-Chlorophenyl)propane-1,2-dione: Another related compound with the chlorine atom in the para position.

Uniqueness: 1-(3,5-Dichlorophenyl)propane-1,2-dione is unique due to the presence of two chlorine atoms in the meta positions, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its mono-chlorinated analogs.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)propane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c1-5(12)9(13)6-2-7(10)4-8(11)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMMJQWHEMLODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371106
Record name 1-(3,5-dichlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-49-7
Record name 1-(3,5-Dichlorophenyl)-1,2-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386715-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-dichlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dichlorophenyl)propane-1,2-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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